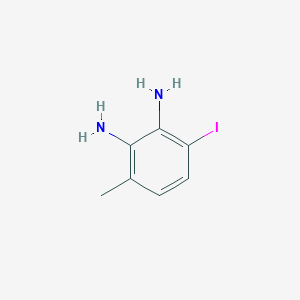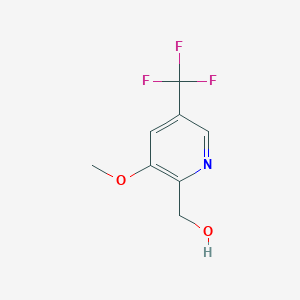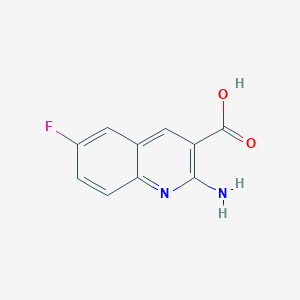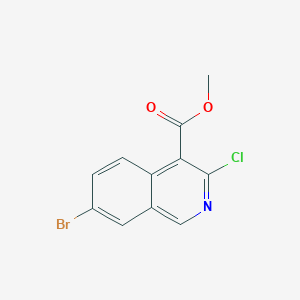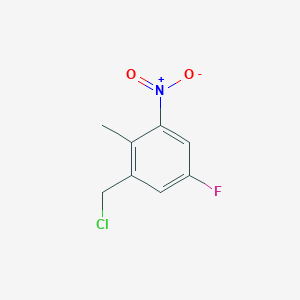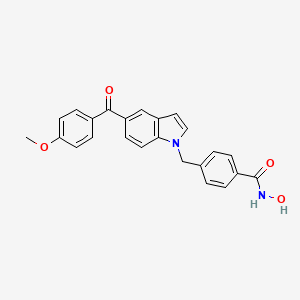
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties and are widely used in various scientific research fields, including chemistry, biology, medicine, and industry. The presence of both bromine and trifluoromethyl groups in the pyridine ring imparts distinct reactivity and stability to the compound.
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-5-(trifluoromethyl)pyridine.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Hydration: The resulting product is then subjected to hydration to obtain the hydrate form of the compound.
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate involves its interaction with specific molecular targets and pathways. The trifluoromethyl and bromine groups in the compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)-2,2,2-trifluoroethanone hydrate can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyridine: This compound lacks the ethanone and hydrate groups, making it less reactive in certain chemical reactions.
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine: The presence of a nitro group in this compound imparts different chemical properties and reactivity.
2-Bromo-5-(trifluoromethyl)pyridin-3-amine: The amine group in this compound makes it more suitable for certain biological applications.
The uniqueness of this compound lies in its combination of bromine, trifluoromethyl, ethanone, and hydrate groups, which provide a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C8H4BrF6NO2 |
|---|---|
Peso molecular |
340.02 g/mol |
Nombre IUPAC |
1-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]-2,2,2-trifluoroethanone;hydrate |
InChI |
InChI=1S/C8H2BrF6NO.H2O/c9-4-2-16-5(7(10,11)12)1-3(4)6(17)8(13,14)15;/h1-2H;1H2 |
Clave InChI |
IWKCAXILVZEFQT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)Br)C(=O)C(F)(F)F.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


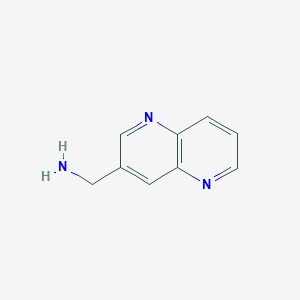

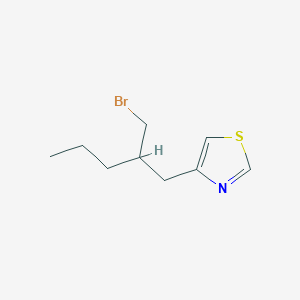


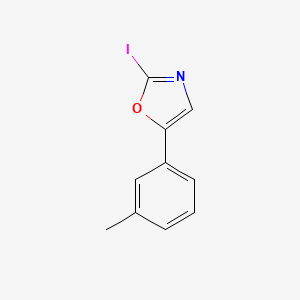
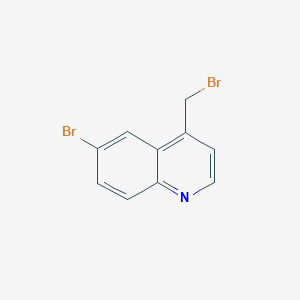
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-sulfonyl chloride](/img/structure/B15328969.png)
